N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
Overview
Description
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2S and its molecular weight is 324.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Promethazine-d4 (hydrochloride), also known as (+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4), HY-B0781S, or N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride, is a deuterium-labeled version of Promethazine hydrochloride . It is a first-generation antihistamine with various pharmacological properties .
Target of Action
Promethazine-d4 (hydrochloride) primarily targets histamine H1 receptors, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions .
Mode of Action
Promethazine-d4 (hydrochloride) acts as an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine-d4 (hydrochloride) affects the histaminergic pathways by blocking the H1 receptor, thereby reducing the effects of histamine on its target cells . It also impacts dopaminergic pathways by blocking post-synaptic mesolimbic dopamine receptors .
Pharmacokinetics
Promethazine-d4 (hydrochloride) is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 . Clinical effects are apparent within 5 minutes of an intravenous injection and within 20 minutes of an intramuscular injection . The duration of action is four to six hours, and effects may persist up to 12 hours .
Result of Action
The molecular and cellular effects of Promethazine-d4 (hydrochloride)'s action include the reduction of allergic reactions, sedation, and the prevention of nausea and vomiting . It may also help with some symptoms associated with the common cold and may also be used for sedating people who are agitated or anxious .
Action Environment
The action, efficacy, and stability of Promethazine-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the formulation of the drug can affect its stability . The dosage form was found to be stable for a year in conditions characteristic of the second climate zone . Furthermore, the route of administration can also impact the drug’s action. For example, intravenous administration can lead to quicker onset of action compared to oral or intramuscular administration .
Properties
IUPAC Name |
N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i6D,7D,8D,9D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-RPMJCVFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C)N(C)C)[2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746762 | |
Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-74-0 | |
Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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